

The Cellular Target of ND-646: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	ND-646	
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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ND-646 is a potent and selective, orally bioavailable, allosteric inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] This technical guide provides a comprehensive overview of the cellular target of **ND-646**, its mechanism of action, and the downstream cellular consequences of its activity. Quantitative data on its efficacy, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows are presented to support researchers in the fields of oncology, metabolism, and drug development.

The Cellular Target: Acetyl-CoA Carboxylase (ACC)

The primary cellular target of **ND-646** is Acetyl-CoA Carboxylase (ACC), a biotin-dependent enzyme that exists in two isoforms, ACC1 and ACC2.[3][4] ACC plays a critical role in cellular metabolism by catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[5][6]

- ACC1: Primarily located in the cytoplasm, ACC1 is highly expressed in lipogenic tissues such as the liver and adipose tissue, as well as in many cancer cells. It provides the malonyl-CoA pool for the synthesis of fatty acids.[3]
- ACC2: Associated with the outer mitochondrial membrane, ACC2's product, malonyl-CoA, acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating the



transport of fatty acids into the mitochondria for β-oxidation.[3]

ND-646 is a non-isoform-specific inhibitor, potently targeting both ACC1 and ACC2.[3][6] This dual inhibition leads to a simultaneous blockade of fatty acid synthesis and a stimulation of fatty acid oxidation.

Mechanism of Action

ND-646 functions as an allosteric inhibitor of ACC.[1][2] Its mechanism of action is distinct and involves the following key steps:

- Binding to the Biotin Carboxylase (BC) Domain: ND-646 binds to a site within the biotin carboxylase (BC) domain of both ACC1 and ACC2.[7]
- Disruption of Dimerization: This binding event prevents the dimerization of ACC subunits, which is essential for the enzyme's catalytic activity.[1][2]
- Inhibition of Enzymatic Activity: By disrupting the dimeric structure, ND-646 effectively
 inhibits the enzymatic function of ACC, leading to a significant reduction in malonyl-CoA
 production.[7]

Interestingly, the binding site of **ND-646** on the BC domain overlaps with the binding site for the phosphorylated serine residue that is targeted by AMP-activated protein kinase (AMPK) for inhibitory regulation.[8] Treatment with **ND-646** has been shown to lead to a decrease in the phosphorylation of ACC at these AMPK-targeted sites.[7][8]

Quantitative Data

The potency and efficacy of **ND-646** have been characterized in various enzymatic and cell-based assays.

Table 1: In Vitro Enzymatic Inhibition of ACC by ND-646

Enzyme Isoform	IC50 (nM)	Source
Human ACC1	3.5	[7]
Human ACC2	4.1	[7]



Table 2: Anti-proliferative Activity of ND-646 in Non-

Small Cell Lung Cancer (NSCLC) Cell Lines

Cell Line	Assay Type	Endpoint	IC50 (nM)	Notes	Source
A549	Cell Proliferation	7 days	Not explicitly stated, but significant reduction at 500 nM	Effect enhanced in delipidated media	[7][9]
H460	Cell Proliferation	7 days	Not explicitly stated, but significant reduction at 500 nM	Effect enhanced in delipidated media	[7]
H358	Cell Proliferation	Not specified	Not specified	Anti- proliferative action observed	[7]
A549	Cell Growth	Not specified	9-17 (for derivatives)	ND-646 derivatives showed potent activity	[2]

Table 3: Effect of ND-646 on Fatty Acid Synthesis

Cell Line/Model	Treatment	Effect	Source
A549 cells	500 nM ND-646 for 72 hours	Nearly 85% decrease in total fatty acids	[9]
A549 xenograft mice	50 mg/kg ND-646 twice daily for 1 week	Significant decrease in palmitate and stearate levels	[9]

Experimental Protocols



ACC Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ACC. The principle is based on the detection of ADP, a product of the ATP-dependent carboxylation of acetyl-CoA by ACC.[10]

Materials:

- Recombinant human ACC1 or ACC2 enzyme
- Acetyl-CoA
- ATP
- Sodium Bicarbonate
- Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, KCl, and a reducing agent like DTT)
- ND-646 or other test compounds
- ADP detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- Microplate reader capable of luminescence detection

Protocol:

- Prepare a reaction mixture containing assay buffer, acetyl-CoA, ATP, and sodium bicarbonate.
- Add the test compound (e.g., ND-646) at various concentrations to the wells of a microplate.
 Include a vehicle control (e.g., DMSO).
- Initiate the enzymatic reaction by adding the recombinant ACC enzyme to each well.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
- Stop the enzymatic reaction.



- Add the ADP detection reagent according to the manufacturer's instructions. This typically
 involves a two-step process to first deplete remaining ATP and then convert ADP to ATP,
 which is then used in a luciferase-based reaction to generate a luminescent signal.
- Measure the luminescence using a microplate reader.
- Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Cellular Fatty Acid Synthesis Assay (Stable Isotope Labeling)

This method measures the rate of de novo fatty acid synthesis in cultured cells by tracing the incorporation of a stable isotope-labeled precursor, such as [U-13C6]glucose, into newly synthesized fatty acids.[8][11]

Materials:

- Cultured cells (e.g., A549)
- Cell culture medium
- [U-13C6]glucose
- ND-646 or other test compounds
- Solvents for lipid extraction (e.g., methanol, chloroform)
- · Internal standards for fatty acids
- Derivatization reagent (e.g., methanolic HCl)
- Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

• Seed cells in culture plates and allow them to adhere.



- Treat the cells with the test compound (e.g., ND-646) or vehicle control for the desired duration.
- Replace the culture medium with medium containing [U-¹³C₆]glucose and continue the incubation for a defined period (e.g., 24 hours).
- Harvest the cells and perform lipid extraction using a suitable solvent system (e.g., Folch method).
- Saponify the lipid extract to release fatty acids.
- Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.
- Analyze the FAMEs by GC-MS to determine the isotopic enrichment in newly synthesized fatty acids (e.g., palmitate).
- Quantify the rate of fatty acid synthesis based on the incorporation of the stable isotope label.

Cell Viability/Proliferation Assay (CyQUANT™ MTT Assay)

This colorimetric assay measures cell viability based on the metabolic activity of the cells. Viable cells with active metabolism convert the water-soluble MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble formazan, which has a purple color.[2][9]

Materials:

- · Cultured cells
- · Cell culture medium
- ND-646 or other test compounds
- MTT solution (e.g., from CyQUANT™ MTT Cell Proliferation Assay Kit)
- Solubilization solution (e.g., SDS-HCl)

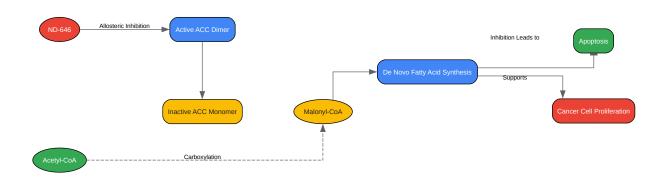


Microplate reader capable of absorbance measurements

Protocol:

- Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
- Treat the cells with various concentrations of the test compound (e.g., ND-646) and a vehicle control.
- Incubate the plate for the desired period (e.g., 72 hours).
- Add the MTT solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C to allow for the formation of formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.

Visualizations Signaling Pathway of ND-646 Action





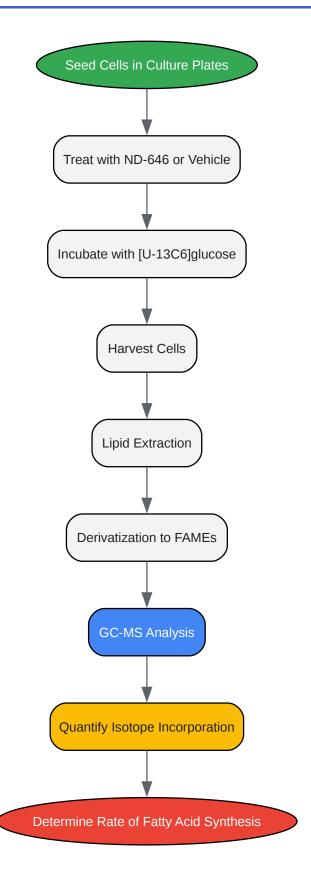
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Caption: Signaling pathway illustrating the inhibitory effect of ND-646 on ACC.

Experimental Workflow for Cellular Fatty Acid Synthesis Assay



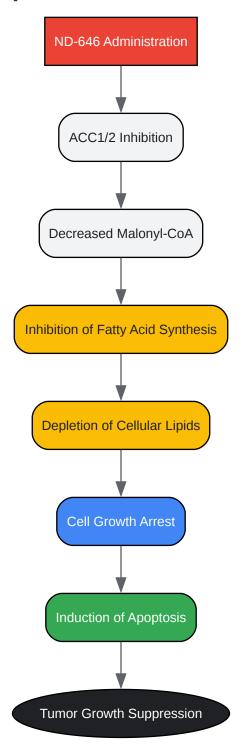


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Caption: Workflow for measuring de novo fatty acid synthesis using stable isotopes.



Logical Relationship of ND-646's Anti-Cancer Effect



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Caption: Logical flow from ND-646 administration to tumor suppression.



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